Cas no 933799-50-9 ((E)-Methyl 3-(2-chloro-4-((3-(2,6-dichlorophenyl)-5-isopropylisoxazol-4-yl)methoxy)styryl)benzoate)

(E)-Methyl 3-(2-chloro-4-((3-(2,6-dichlorophenyl)-5-isopropylisoxazol-4-yl)methoxy)styryl)benzoate is a synthetic organic compound featuring a complex molecular structure incorporating an isoxazole core, chlorinated aromatic rings, and a styryl-benzoate moiety. This compound exhibits potential utility in pharmaceutical and agrochemical research due to its structural diversity and functional groups, which may confer bioactivity. The presence of multiple chlorine substituents and the isoxazole ring enhances its stability and reactivity, making it a candidate for further derivatization or as an intermediate in synthesis. Its well-defined structure allows for precise modifications, facilitating studies in structure-activity relationships. The compound is typically handled under controlled conditions due to its specialized nature.
(E)-Methyl 3-(2-chloro-4-((3-(2,6-dichlorophenyl)-5-isopropylisoxazol-4-yl)methoxy)styryl)benzoate structure
933799-50-9 structure
Product Name:(E)-Methyl 3-(2-chloro-4-((3-(2,6-dichlorophenyl)-5-isopropylisoxazol-4-yl)methoxy)styryl)benzoate
CAS No:933799-50-9
MF:C29H24Cl3NO4
MW:556.864165306091
CID:835591
PubChem ID:10674344
Update Time:2025-11-06

(E)-Methyl 3-(2-chloro-4-((3-(2,6-dichlorophenyl)-5-isopropylisoxazol-4-yl)methoxy)styryl)benzoate Chemical and Physical Properties

Names and Identifiers

    • (E)-Methyl 3-(2-chloro-4-((3-(2,6-dichlorophenyl)-5-isopropylisoxazol-4-yl)methoxy)styryl)benzoate
    • Methyl 3-[(1E)-2-[2-chloro-4-[[3-(2,6-dichlorophenyl)-5-(1-methylethyl)-4-isoxazolyl]methoxy]phenyl]ethenyl]benzoate (ACI)
    • (E)-methyl3-(2-chloro-4-((3-(2,6-dichlorophenyl)-5-isopropylisoxazol-4-yl)methoxy)styryl)benzoate
    • AKOS016011354
    • Methyl 3-[(E)-2-(2-chloro-4-{[3-(2,6-dichlorophenyl)-5-(propan-2-yl)-1,2-oxazol-4-yl]methoxy}phenyl)ethenyl]benzoate
    • 933799-50-9
    • methyl 3-[(E)-2-[2-chloro-4-[[3-(2,6-dichlorophenyl)-5-propan-2-yl-1,2-oxazol-4-yl]methoxy]phenyl]ethenyl]benzoate
    • CS-14268
    • DB-235287
    • DTXSID10443287
    • CS-M0371
    • BCP14110
    • SCHEMBL2491489
    • MDL: MFCD18207126
    • Inchi: 1S/C29H24Cl3NO4/c1-17(2)28-22(27(33-37-28)26-23(30)8-5-9-24(26)31)16-36-21-13-12-19(25(32)15-21)11-10-18-6-4-7-20(14-18)29(34)35-3/h4-15,17H,16H2,1-3H3/b11-10+
    • InChI Key: VHEQKEABRWSPPO-ZHACJKMWSA-N
    • SMILES: C(C1=C(C(C)C)ON=C1C1C(Cl)=CC=CC=1Cl)OC1C=CC(/C=C/C2C=CC=C(C(=O)OC)C=2)=C(Cl)C=1

Computed Properties

  • Exact Mass: 555.077091g/mol
  • Monoisotopic Mass: 555.077091g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 37
  • Rotatable Bond Count: 9
  • Complexity: 757
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 8.7
  • Topological Polar Surface Area: 61.6Ų

(E)-Methyl 3-(2-chloro-4-((3-(2,6-dichlorophenyl)-5-isopropylisoxazol-4-yl)methoxy)styryl)benzoate Security Information

  • Storage Condition:Sealed in dry,2-8°C

(E)-Methyl 3-(2-chloro-4-((3-(2,6-dichlorophenyl)-5-isopropylisoxazol-4-yl)methoxy)styryl)benzoate Pricemore >>

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(E)-Methyl 3-(2-chloro-4-((3-(2,6-dichlorophenyl)-5-isopropylisoxazol-4-yl)methoxy)styryl)benzoate Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Triphenylphosphine ,  Diisopropyl azodicarboxylate Solvents: Toluene ;  80 °C
Reference
Substituted isoxazole analogs of farnesoid X receptor (FXR) agonist GW4064
Bass, Jonathan Y.; Caldwell, Richard D.; Caravella, Justin A.; Chen, Lihong; Creech, Katrina L.; et al, Bioorganic & Medicinal Chemistry Letters, 2009, 19(11), 2969-2973

Production Method 2

Reaction Conditions
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  rt
Reference
Design, synthesis, and evaluation of non-steroidal farnesoid X receptor (FXR) antagonist
Kainuma, Masahiko; Makishima, Makoto; Hashimoto, Yuichi; Miyachi, Hiroyuki, Bioorganic & Medicinal Chemistry, 2007, 15(7), 2587-2600

(E)-Methyl 3-(2-chloro-4-((3-(2,6-dichlorophenyl)-5-isopropylisoxazol-4-yl)methoxy)styryl)benzoate Raw materials

(E)-Methyl 3-(2-chloro-4-((3-(2,6-dichlorophenyl)-5-isopropylisoxazol-4-yl)methoxy)styryl)benzoate Preparation Products

(E)-Methyl 3-(2-chloro-4-((3-(2,6-dichlorophenyl)-5-isopropylisoxazol-4-yl)methoxy)styryl)benzoate Suppliers

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(CAS:933799-50-9)(E)-Methyl 3-(2-chloro-4-((3-(2,6-dichlorophenyl)-5-isopropylisoxazol-4-yl)methoxy)styryl)benzoate
Order Number:A922702
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 14:33
Price ($):605.0
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Additional information on (E)-Methyl 3-(2-chloro-4-((3-(2,6-dichlorophenyl)-5-isopropylisoxazol-4-yl)methoxy)styryl)benzoate

(E)-Methyl 3-(2-chloro-4-((3-(2,6-dichlorophenyl)-5-isopropylisoxazol-4-yl)methoxy)styryl)benzoate

Introduction to (E)-Methyl 3-(2-chloro-4-((3-(2,6-dichlorophenyl)-5-isopropylisoxazol-4-yl)methoxy)styryl)benzoate

The compound (E)-Methyl 3-(2-chloro-4-((3-(2,6-dichlorophenyl)-5-isopropylisoxazol-4-yl)methoxy)styryl)benzoate (CAS No. 933799-50-9) is a highly specialized organic molecule with a complex structure. This compound belongs to the class of benzoate esters, featuring a substituted styryl group and an isoxazole moiety. The presence of multiple halogen substituents, particularly chlorine atoms, suggests potential applications in pharmaceuticals, agrochemicals, or advanced materials. Recent studies have highlighted its unique properties, making it a subject of interest in both academic and industrial research.

Structural Analysis and Synthesis

The structure of this compound is characterized by a benzoate ester core with a methyl group attached to the benzene ring. The styryl group, which is a vinylene bridge connecting two aromatic rings, introduces significant conjugation and electronic effects. The isoxazole ring, a five-membered heterocycle containing oxygen and nitrogen atoms, adds further complexity to the molecule. The substitution pattern on the benzene rings includes chlorine atoms at specific positions, which are known to influence the molecule's reactivity and stability.

Recent advancements in synthetic chemistry have enabled the efficient construction of such complex molecules. Researchers have employed various strategies, including Suzuki-Miyaura coupling and Stille coupling reactions, to assemble the constituent parts of this compound. These methods not only enhance the yield but also improve the purity of the final product, making it suitable for downstream applications.

Chemical Properties and Applications

The chemical properties of (E)-Methyl 3-(2-chloro-4-((3-(2,6-dichlorophenyl)-5-isopropylisoxazol-4-yl)methoxy)styryl)benzoate are largely influenced by its extended conjugation system and halogen substituents. The molecule exhibits strong absorption in the ultraviolet-visible spectrum due to the π-conjugated system formed by the styryl and isoxazole groups. This property makes it a potential candidate for use in optoelectronic devices such as organic light-emitting diodes (OLEDs) or photovoltaic cells.

In addition to its electronic properties, this compound has shown promising biological activity in recent studies. Researchers have investigated its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cell proliferation. The presence of chlorine atoms may also contribute to its bioavailability and stability within biological systems.

Recent Research Findings

Recent studies have focused on optimizing the synthesis of (E)-Methyl 3-(2-chloro-4-((3-(2,6-dichlorophenyl)-5-isopropylisoxazol-4-yl)methoxy)styryl)benzoate while exploring its applications in drug delivery systems. Scientists have reported that this compound can serve as a carrier for hydrophobic drugs due to its amphiphilic nature. Furthermore, its ability to self-assemble into nanoparticles has been demonstrated, opening new avenues for targeted drug delivery.

Another area of interest is its role in material science. The compound's thermal stability and mechanical properties have been evaluated for use in high-performance polymers. Preliminary results indicate that it could enhance the durability and flexibility of polymer-based materials used in aerospace and automotive industries.

Conclusion

The compound (E)-Methyl 3-(2-chloro-4-((3-(2,6-dichlorophenyl)-5-isopropylisoxazol-4-yl)methoxy)styryl)benzoate (CAS No. 933799-50-9) represents a significant advancement in organic synthesis and materials science. Its unique structure endows it with versatile properties that make it suitable for a wide range of applications. As research continues to uncover new potentials for this compound, it is poised to play a crucial role in advancing both scientific knowledge and industrial innovation.

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Amadis Chemical Company Limited
(CAS:933799-50-9)(E)-Methyl 3-(2-chloro-4-((3-(2,6-dichlorophenyl)-5-isopropylisoxazol-4-yl)methoxy)styryl)benzoate
A922702
Purity:99%
Quantity:1g
Price ($):605.0
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